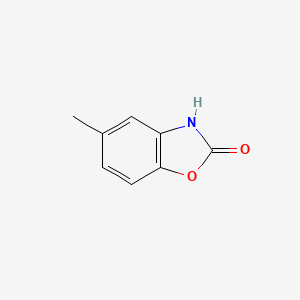

5-methyl-1,3-benzoxazol-2(3H)-one

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280710. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methyl-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLBFWAKNXWFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314111 | |

| Record name | 5-methyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22876-15-9 | |

| Record name | 22876-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,3-dihydro-1,3-benzoxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Design of C Met Kinase Inhibitors:the C Met Proto Oncogene is a Receptor Tyrosine Kinase Whose Dysregulation is Linked to Cancer Cell Proliferation and Metastasis. Using a Molecular Hybrid Strategy, Scientists Designed a Novel Class of C Met Inhibitors by Combining the Benzo D Oxazol 2 3h One Scaffold with a 4 Ethoxy 7 Substituted Quinoline Core. Docking Studies Suggested This Combination Would Be an Effective Inhibitor. the Subsequent Synthesis and Sar Study of These Hybrid Molecules Led to the Discovery of a Compound with an Ic₅₀ Value of 1 Nm Against the C Met Kinase and 5 Nm Against the Proliferation of the Ebc 1 Cancer Cell Line.ontosight.aithis Demonstrates How the Benzoxazolone Scaffold Can Be Integrated into a Larger Molecular Architecture to Achieve Highly Potent and Specific Enzyme Inhibition.ontosight.ai

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| 5-methyl-1,3-benzoxazol-2(3H)-one | |

| Pyrocatechol (B87986) | |

| 2(3H)-Benzothiazolinone | |

| Benzoxazinone | |

| 2-Oxindole | |

| Benzimidazol-2-one (B1210169) |

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

¹H NMR Analysis of 5-methyl-1,3-benzoxazol-2(3H)-one and Derivatives

The ¹H NMR spectrum of a this compound derivative, specifically 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine, reveals distinct signals corresponding to its different protons. amazonaws.com In a study, the methyl group protons on the benzoxazole (B165842) ring appeared as a singlet at δ 2.44-2.52 ppm. amazonaws.com The aromatic protons of the benzoxazole ring system typically appear in the range of δ 7.16-7.62 ppm as a multiplet. amazonaws.com Other signals, such as the methyl group on the pyrazole (B372694) ring at δ 3.32 ppm and the pyrazole proton at δ 5.3 ppm, are also clearly identifiable. amazonaws.com The amino group protons are observed as a broad singlet at δ 6.1 ppm, which is exchangeable with D₂O. amazonaws.com

For a related derivative, methyl 1,3-benzoxazole-2-carboxylate, the aromatic protons show a more complex pattern with a doublet of doublets of doublets at δ 7.90 and 7.67 ppm, and a multiplet between δ 7.57–7.44 ppm. iucr.org The methyl ester protons appear as a singlet at δ 4.10 ppm. iucr.org

The following table summarizes the characteristic ¹H NMR chemical shifts for derivatives of this compound.

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Methyl (on benzoxazole) | 2.44-2.52 | Singlet | amazonaws.com |

| Aromatic Protons | 7.16-7.62 | Multiplet | amazonaws.com |

| Methyl (on pyrazole) | 3.32 | Singlet | amazonaws.com |

| Pyrazole CH | 5.3 | Singlet | amazonaws.com |

| NH₂ | 6.1 | Broad Singlet | amazonaws.com |

| Methyl Ester | 4.10 | Singlet | iucr.org |

¹³C NMR Analysis of this compound and Derivatives

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon framework of the molecule. For 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine, the methyl carbons on the benzoxazole and pyrazole rings show signals at δ 21 ppm and δ 14 ppm, respectively. amazonaws.com The carbon attached to the amino group (-C-NH₂) appears at δ 88 ppm, while the aromatic carbons resonate in the broad region of δ 110–155 ppm. amazonaws.com

In the case of methyl 1,3-benzoxazole-2-carboxylate, the carbonyl carbon of the ester is found at δ 156.9 ppm, and the carbons of the benzoxazole ring appear at δ 152.5, 150.9, 140.5, 128.2, 125.8, 122.2, and 111.7 ppm. iucr.org The methyl ester carbon is observed at δ 53.7 ppm. iucr.org The heteroatom in benzoxazoles, oxygen, has been shown to deshield the C2, C3a, and C7a carbons due to its inductive effect. mdpi.com

Below is a table of representative ¹³C NMR chemical shifts for derivatives of this compound.

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| Methyl (on benzoxazole) | 21 | amazonaws.com |

| Methyl (on pyrazole) | 14 | amazonaws.com |

| -C-NH₂ | 88 | amazonaws.com |

| Aromatic Carbons | 110-155 | amazonaws.com |

| Ester C=O | 156.9 | iucr.org |

| Benzoxazole Ring Carbons | 111.7-152.5 | iucr.org |

| Methyl Ester Carbon | 53.7 | iucr.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound.

For 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine, the mass spectrum shows a molecular ion peak (M+) at m/z 229, which is consistent with its calculated molecular weight. amazonaws.com The presence of an (M+1)+ peak at m/z 230 is due to the natural abundance of the ¹³C isotope. amazonaws.com The fragmentation patterns of benzoxazole derivatives can be complex, but often involve characteristic losses of small molecules or radicals. The fragmentation of related heterocyclic systems often involves α-cleavage and the loss of moieties like CO.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

In the IR spectrum of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine, characteristic absorption bands are observed. amazonaws.com The N-H stretching vibrations of the primary amine appear as two bands at 3440 and 3350 cm⁻¹. amazonaws.com The N-H bending vibration is seen at 1610 cm⁻¹, and the C-N stretching vibration is observed at 1280 cm⁻¹. amazonaws.com An N-H wagging band is also present at 760 cm⁻¹. amazonaws.com For benzoxazole derivatives in general, the C=N stretching vibration is typically found in the region of 1600-1680 cm⁻¹. The presence of a carbonyl group in the 2-oxo form of the benzoxazole ring would give a strong absorption band around 1700-1750 cm⁻¹.

The following table lists key IR absorption frequencies for a derivative of this compound.

| Functional Group | Absorption Frequency (cm⁻¹) | Vibrational Mode | Reference |

| N-H (amine) | 3440, 3350 | Stretching | amazonaws.com |

| N-H (amine) | 1610 | Bending | amazonaws.com |

| C-N | 1280 | Stretching | amazonaws.com |

| N-H (amine) | 760 | Wagging | amazonaws.com |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for determining the empirical formula of a newly synthesized compound, which can then be compared with the molecular formula obtained from mass spectrometry to confirm its identity. The synthesis of various benzoxazole derivatives is often accompanied by elemental analysis to verify the successful formation of the target molecule. researchgate.net For this compound, with a molecular formula of C₈H₇NO₂, the theoretical elemental composition can be calculated and compared with experimental values. echemi.com

X-ray Crystallography for Solid-State Structure Elucidation

The crystal structure of a related compound, methyl 1,3-benzoxazole-2-carboxylate, has been determined to be in the monoclinic space group P2₁. iucr.orgiucr.org The molecule is nearly planar, and the crystal packing is characterized by a flattened herringbone arrangement. iucr.orgiucr.org The molecules are linked by π–π stacking interactions, as well as C—H⋯N and C—H⋯O hydrogen bonds. iucr.orgiucr.org The N1—C1 bond length of 1.293(2) Å is significantly shorter than other bonds in the oxazole (B20620) ring, indicating its double bond character. iucr.orgiucr.org Such detailed structural information is invaluable for understanding the intermolecular interactions and solid-state properties of these compounds.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry have become indispensable tools for elucidating the structural, electronic, and interactive properties of molecules like this compound. These in silico methods provide deep insights that complement experimental findings, guiding the design of new derivatives and explaining their behavior at a molecular level.

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the fundamental electronic and structural properties of benzoxazole derivatives. The B3LYP hybrid functional combined with the 6-31G** basis set is a common level of theory for these calculations, offering a balance between accuracy and computational cost.

Studies on related benzoxazole structures, such as 2-(1,3-benzoxazol-2(3H)-ylidene) derivatives, utilize these methods to understand molecular geometry, electronic energy, and the stability of different isomers. scielo.brscielo.br For instance, calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. Furthermore, DFT calculations are crucial for determining the energies of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

In a theoretical study on 2-(1,3-benzoxazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile and a related methyl acetate (B1210297) derivative, DFT calculations at the B3LYP/6-31g(d,p) level were used to analyze the rotational energy barrier around the exocyclic carbon-carbon double bond. scielo.brscielo.br This analysis helped to explain why only a single stereoisomer is observed experimentally, concluding that the high rotational barrier prevents isomerization at room temperature. scielo.br

Table 1: Representative Theoretical Data for Benzoxazole Derivatives

| Parameter | Compound Studied | Method | Finding | Reference |

|---|---|---|---|---|

| Rotational Energy Barrier | 2-(1,3-Benzoxazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile | B3LYP/6-31g(d,p) | The energy barrier was found to be high enough to prevent fast rotation, confirming the stability of the observed E stereoisomer. | scielo.brscielo.br |

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. physchemres.org This method is instrumental in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. amazonaws.com For benzoxazole derivatives, which are known for a wide range of pharmacological activities, docking studies can identify key interactions within the active site of a biological target. scielo.brresearchgate.net

In research involving novel hybrids of 1,2,3-triazole and benzoxazole, molecular docking was used to investigate their potential as inhibitors of the DprE1 enzyme from Mycobacterium tuberculosis. nih.gov The study aimed to understand the binding poses of the most active compounds and identify the specific amino acid residues involved in the interaction. The results revealed that the benzoxazole-based ligands formed crucial hydrogen bonds and other interactions with residues such as Lys418, His132, and Cys387 within the DprE1 binding pocket. nih.gov These computational insights were consistent with the experimentally determined inhibitory activity. nih.gov

The process typically involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from the Protein Data Bank) and generating a 3D conformation of the ligand (e.g., a this compound derivative).

Docking Simulation: Using a docking algorithm (like a Genetic Algorithm) to explore various possible binding poses of the ligand within the receptor's active site. amazonaws.com

Scoring and Analysis: Ranking the generated poses using a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to visualize intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov

Table 2: Example of Molecular Docking Interaction Data for a Benzoxazole Hybrid

| Ligand | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| BOK-2 (A benzoxazole-triazole hybrid) | DprE1 | Lys418, His132, Cys387, Gln334 | Hydrogen Bonding, Pi-sulfur, Pi-alkyl | nih.gov |

The three-dimensional structure of a molecule, including its stereochemistry and conformational flexibility, is critical to its biological activity. scielo.br Computational methods are powerful tools for analyzing the different possible conformations of a molecule and determining their relative stabilities.

For derivatives of the 1,3-benzoxazol-2(3H)-one scaffold, theoretical studies can investigate the planarity of the ring system, the orientation of substituents, and the energy barriers to rotation around single bonds. In a study of 2-(1,3-benzoxazol-2(3H)-ylidene) derivatives, a combination of DFT calculations and Natural Bond Orbital (NBO) analysis was performed to understand the stereochemical outcome of the synthesis. scielo.br The research focused on why the E stereoisomer was the sole product observed. scielo.brscielo.br

The computational analysis revealed that the stability of the E isomer was significantly enhanced by the presence of an intramolecular hydrogen bond, which forms a stable six-membered ring system. scielo.br In contrast, the corresponding Z isomer would involve a less favorable five-membered ring. scielo.br By calculating the energy profile for rotation around the central C=C bond, researchers confirmed that the barrier was too high for easy interconversion, thus explaining the experimental observation of a single, stable isomer. scielo.br Such studies underscore the importance of subtle stereoelectronic effects in dictating the structure and properties of benzoxazole-based compounds. scielo.brscielo.br

Pharmacological and Biological Activities of 5 Methyl 1,3 Benzoxazol 2 3h One and Its Derivatives

Antimicrobial Activities

Benzoxazole (B165842) derivatives are recognized for their broad-spectrum antimicrobial activities. nih.gov They have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.gov Naturally occurring benzoxazolinones in plants serve as defense compounds against microbial threats. nih.gov

Antibacterial Activity

Derivatives of 5-methyl-1,3-benzoxazol-2(3H)-one have demonstrated notable antibacterial properties. For instance, certain synthetic derivatives have been shown to be active against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.govnih.gov The introduction of specific chemical groups, such as halogenated rings, to the benzoxazolone structure can enhance this activity. nih.gov

Research has highlighted that while the antibacterial potential of some 3-(2-benzoxazol-5-yl)alanine derivatives is not exceptionally high, they exhibit selectivity, primarily acting against Gram-positive bacteria like B. subtilis. nih.gov The antibacterial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible bacterial growth. plos.org

Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Staphylococcus aureus, Escherichia coli | Good activity | nih.govresearchgate.net |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | Selective activity | nih.gov |

Antifungal Activity

The benzoxazole scaffold is a key component in many compounds with antifungal properties. mdpi.com Derivatives of this compound have been investigated for their activity against various fungal pathogens, including Candida albicans. nih.govtubitak.gov.tr The antifungal action of these compounds is often attributed to their ability to disrupt the fungal cell membrane and inhibit essential processes. nih.gov

Studies have shown that certain benzoxazole derivatives exhibit significant antifungal effects, in some cases comparable to commercially available antifungal drugs. nih.gov For example, specific N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) have demonstrated activity against C. albicans. nih.gov The presence of a halogenated ring in the structure of these derivatives appears to be important for their antifungal potential. nih.gov

Table 2: Antifungal Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P2B) | Candida albicans | Good activity | researchgate.net |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans | Active | nih.gov |

| N-phenacyl derivatives of 2-mercaptobenzoxazole | Candida albicans | Active | nih.gov |

Anti-Quorum Sensing Agents, particularly against Pseudomonas aeruginosa

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factors and biofilm formation, making it a prime target for antimicrobial therapies. nih.gov this compound has been identified as a quorum sensing inhibitor (QSI). nih.gov

In vitro studies have demonstrated that this compound can inhibit the QS system in Pseudomonas aeruginosa. nih.gov This inhibition leads to a significant reduction in the production of virulence factors like elastase, as well as a decrease in biofilm formation and swarming motility. nih.gov These findings suggest that this compound and its derivatives could be valuable in developing new anti-pathogenic drugs that target bacterial virulence rather than growth, potentially in combination with traditional antibiotics. nih.govnih.gov

Anticancer and Cytotoxic Properties

Benzoxazole and its derivatives have been extensively studied for their potential as anticancer agents due to their broad spectrum of biological activities. nih.gov

Cytotoxicity against Various Cancer Cell Lines (e.g., K562, HeLa, MCF-7, HepG2, HCT-116)

Derivatives of this compound have shown cytotoxic effects against a range of human cancer cell lines. For example, newly synthesized benzoxazole derivatives have displayed moderate to strong cytotoxicity against hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. researchgate.net

In some studies, certain benzoxazole derivatives exhibited very strong cytotoxicity against HepG2 cells and strong effects against other cancer cell lines. researchgate.net The cytotoxic potential of these compounds is often evaluated by their IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells. Some derivatives have shown IC50 values comparable to the standard anticancer drug 5-fluorouracil. researchgate.net Furthermore, research on a purified fraction from the lichen Parmotrema tinctorum, containing 5-methyl-1,3-benzenediol and its derivative, revealed significant cytotoxicity against MCF-7, HeLa, HepG2, and K562 cancer cell lines, with minimal toxicity to normal lymphocytes. nih.gov

Table 3: Cytotoxicity of Selected Benzoxazole Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cytotoxic Effect | Reference |

|---|---|---|---|

| 2-(2-(benzoxazol-2-yl)hydrazono)-1H-indene-1,3(2H)–dione | Hepatocellular carcinoma (HepG2) | IC50: 5.5±0.22 μg/ml | researchgate.netresearchgate.net |

| Condensation product of 2-hydrazinylbenzoxazole and piperonal | Breast cancer (MCF-7) | IC50: 5.6±0.32 μg/ml | researchgate.netresearchgate.net |

| N-(4-Acetamidophenyl)-2-(benzoxazol-2-ylthio)-acetamide | Hepatocellular carcinoma (HepG2) | IC50: 9.7±0.32 μg/ml | researchgate.net |

| Purified fraction from Parmotrema tinctorum | MCF-7, HeLa, HepG2, K562 | Significant cytotoxicity | nih.gov |

Modulation of Apoptotic Pathways (e.g., Caspase-3, Caspase-9, TUNEL assay)

The anticancer activity of benzoxazole derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process involves the activation of a cascade of enzymes called caspases.

Research has shown that bioactive fractions containing compounds like 5-methyl-1,3-benzenediol can induce apoptosis by activating the caspase cascade. nih.gov The induction of apoptosis is a key mechanism for eliminating cancerous cells and is a desirable characteristic for anticancer drugs. Assays such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay are used to detect DNA fragmentation, a hallmark of apoptosis, further confirming the apoptotic-inducing potential of these compounds. nih.gov

Inhibition of Specific Enzymes (e.g., VEGFR-2, EGFR, ARO, DNA Topoisomerase II, Acid Ceramidase)

Derivatives of the benzoxazole scaffold have been investigated as inhibitors of various enzymes crucial in pathological processes.

VEGFR-2 Inhibition: While specific data on this compound is not detailed, broader studies on benzoxazole derivatives have shown their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis therapy for cancer.

DNA Topoisomerase II Inhibition: Research into the inhibitory activity of benzoxazole derivatives on eukaryotic DNA topoisomerase I and II has identified several potent compounds. nih.gov Although not specifically the 5-methyl derivative, a related compound, 5-Chloro-2-(p-methylphenyl)benzoxazole, demonstrated significant inhibitory activity against eukaryotic DNA topoisomerase II, with an IC₅₀ value of 22.3 µM. nih.gov This suggests that the 2,5-disubstituted benzoxazole framework is a promising scaffold for developing topoisomerase II inhibitors. nih.gov

EGFR, Aromatase, and Acid Ceramidase Inhibition: The benzothiazole (B30560) nucleus, structurally related to benzoxazole, has been incorporated into hybrids designed as Epidermal Growth Factor Receptor (EGFR) inhibitors. researchgate.netrsc.org Similarly, non-steroidal compounds, particularly those containing a triazole ring, are well-established aromatase inhibitors used in cancer therapy. nih.govnih.gov However, specific inhibitory activities of this compound against EGFR, Aromatase (ARO), or Acid Ceramidase are not prominently documented in the reviewed literature.

Anti-inflammatory and Analgesic Effects

The 2(3H)-benzoxazolone core is a recognized pharmacophore in the development of anti-inflammatory and analgesic agents. jocpr.com Research has explored this potential through various models and mechanisms.

In vivo Models (e.g., Carrageenin-induced paw edema, acetic acid writhing, hot plate tests)

Standard preclinical models are used to evaluate the anti-inflammatory and analgesic potential of new chemical entities. The carrageenan-induced paw edema model in rodents is a classic test for acute inflammation. nih.gov The acetic acid-induced writhing test is a common method for screening peripheral analgesic activity, where the reduction in the number of abdominal constrictions indicates an analgesic effect. researchgate.net While the benzoxazolone scaffold is generally associated with these activities, specific studies detailing the performance of this compound in these particular in vivo models are not extensively available in the current literature.

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α)

The mechanism of anti-inflammatory action often involves the suppression of pro-inflammatory cytokines. Tumor Necrosis Factor-alpha (TNF-α) is a key mediator in the inflammatory cascade. While the inhibition of such mediators is a logical extension of the observed anti-inflammatory effects of the benzoxazole class, direct evidence linking this compound derivatives to the inhibition of TNF-α is not specified in the reviewed sources.

Cyclooxygenase (COX) Inhibition

A primary mechanism for many non-steroidal anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. Some benzoxazole derivatives have been noted for their cyclooxygenase inhibitory potential. amazonaws.com However, detailed studies quantifying the specific COX-1 or COX-2 inhibitory activity of this compound itself are not readily found in the literature.

Potential in Non-Steroidal Anti-Inflammatory Drug (NSAID) Development

The benzoxazole moiety has been a structural component of NSAIDs. nih.govnih.gov For instance, benoxaprofen (B1668000) and flunoxaprofen (B1672895) are NSAIDs that contain the benzoxazole ring, although they were later withdrawn from the market. nih.gov The general analgesic and anti-inflammatory properties reported for 2(3H)-benzoxazolone derivatives, particularly with substitutions at the 3 and 6 positions, underscore their potential as a basis for developing new NSAIDs. jocpr.com This historical and chemical context places derivatives of this compound within a class of compounds with recognized potential for NSAID development.

Other Biological Activities and Pharmacological Targets

Beyond enzyme inhibition and anti-inflammatory effects, derivatives of this compound have been synthesized and evaluated for a range of other biological activities.

Antimicrobial and Antitumor Activities: Several studies have synthesized novel derivatives of this compound and tested their biological potential. In one such study, a series of 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their antitumor and antibacterial properties. amazonaws.comresearchgate.net The results indicated that certain derivatives displayed notable activity in both antitumor and antibacterial assays. amazonaws.comresearchgate.net The benzoxazole scaffold is generally recognized for its broad antimicrobial and anticancer potential. nih.govnih.govresearchgate.net

5-HT3 Receptor Agonism: Derivatives of the benzoxazole ring have also been investigated as modulators of serotonin (B10506) receptors. A study on benzoxazoles with a heterocyclic substituent at the 2-position found that the nature of the substituent at the 5-position influenced potency for the 5-HT3 receptor. nih.gov Specifically, 5-chloro derivatives showed increased potency. nih.gov This line of research suggests that the benzoxazole scaffold can be tailored to interact with specific G-protein coupled receptors, although direct data for the 5-methyl analog in this context is limited.

Anticonvulsant Activity

Derivatives of the 2(3H)-benzoxazolone ring system have been a subject of interest in the search for new anticonvulsant agents. Research has shown that modifications to this core structure can lead to compounds with significant activity in preclinical models of epilepsy.

It is known that some hydrazone derivatives of 2-oxobenzoxazoline exhibit potent anticonvulsant activity. tandfonline.com In one study, a series of 14 new hydrazones of 5-chloro-2(3H)-benzoxazolinone-3-acetyl hydrazide were synthesized and evaluated using the pentylenetetrazole-induced seizure test. Several of these compounds, including those with o-methoxy, o-methyl, p-methyl, p-nitro, and p-dimethylamino substitutions on the benzaldehyde (B42025) ring, were found to be more active than the established antiepileptic drug, phenytoin. tandfonline.com

Another area of investigation involves the incorporation of a triazolone ring. Based on the hypothesis that a carbonyl group in a triazolone moiety could enhance receptor affinity, a novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones was designed. dntb.gov.ua The majority of these compounds displayed activity against maximal electroshock seizures (MES). dntb.gov.ua Compound 4g from this series was identified as particularly promising, with significant potency in both MES and subcutaneous pentylenetetrazole (scPTZ) seizure models. Its protective index (PI), a ratio of neurotoxicity to potency, was found to be higher than that of the conventional drugs carbamazepine (B1668303) and valproate. dntb.gov.ua Preliminary mechanistic studies suggest that its anticonvulsant action may be mediated, at least in part, by increasing levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. dntb.gov.ua

Furthermore, the anticonvulsant properties of benzoxazolone derivatives have been linked to their activity as sigma receptor ligands. ajrconline.org A series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives were evaluated for their anticonvulsant effects in mice, with one potent sigma-1 receptor ligand proving to be the most effective against maximal electroshock-induced seizures without causing significant neurotoxic effects. ajrconline.org

Table 1: Anticonvulsant Activity of Selected Benzoxazolone Derivatives

| Compound Class | Key Derivative(s) | Preclinical Model(s) | Notable Finding | Reference(s) |

| 5-Chloro-2(3H)-benzoxazolinone Hydrazones | 4d, 4g, 4h, 4m, 4n | Penthylenetetrazole-induced seizure | More active than phenytoin. | tandfonline.com |

| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | Compound 4g | Maximal Electroshock (MES), Subcutaneous Pentylenetetrazole (scPTZ) | Higher protective index than carbamazepine and valproate. | dntb.gov.ua |

| 2(3H)-Benzoxazolone/Benzothiazolone Derivatives | Compound 1 | Maximal Electroshock (MES) | Effective against seizures; linked to sigma-1 receptor affinity. | ajrconline.org |

Dopamine (B1211576) Receptor Agonism/Antagonism (D2 and D4)

The interaction of benzoxazolone derivatives with dopamine receptors, particularly the D2 and D4 subtypes, has been investigated, primarily in the context of developing treatments for neuropsychiatric disorders and glioblastoma. The D2-like receptor subfamily includes D2, D3, and D4 receptors, which are key targets for antipsychotic medications. nih.govneu.edu.tr

Research into a series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives showed they had negligible affinity for dopamine D2 receptors, suggesting a low potential for typical antipsychotic-like activity mediated through this target. ajrconline.org

Conversely, significant efforts have been made to develop selective antagonists for the dopamine D4 receptor. While much of this work has focused on other scaffolds, the findings provide context for the selectivity profile of benzoxazolone-related compounds. For instance, highly potent and selective D4 receptor antagonists have been developed from lead compounds like 1-(3-(4-phenylpiperazin-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one, with some derivatives showing thousands-fold selectivity for D4 over D2 and D3 receptors. nih.gov Another example is 1-(3-cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one, which was identified as a selective, high-affinity antagonist for the human dopamine D4 receptor. tandfonline.com These selective D4 antagonists are being explored for their potential in treating conditions like glioblastoma, as they have been shown to decrease the viability of glioblastoma cell lines. nih.gov

Table 2: Dopamine Receptor Interaction Profile of Benzoxazolone Derivatives and Related Compounds

| Compound Class | Receptor(s) | Activity | Key Finding | Reference(s) |

| 2(3H)-Benzoxazolone/Benzothiazolone Derivatives | D2 | Negligible Affinity | Unlikely to have typical antipsychotic effects via D2 antagonism. | ajrconline.org |

| Dihydroquinolinone Derivatives | D4, D2, D3 | Antagonist | High selectivity for D4 over D2/D3 receptors. | nih.gov |

| Dihydroimidazol-2-one Derivatives | D4 | Antagonist | Selective high-affinity antagonist for human D4 receptor. | tandfonline.com |

Serotoninergic Receptor (5-HT1A and 5-HT-2A) Ligand Interactions

Serotonin (5-HT) receptors, especially the 5-HT1A and 5-HT2A subtypes, are crucial targets in the central nervous system for treating depression and psychosis. The 5-HT1A receptor's activation generally leads to neuronal inhibition, while the 5-HT2A receptor is typically excitatory. Many antidepressant and atypical antipsychotic drugs exhibit affinity for these receptors.

However, studies on certain series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives have indicated a lack of significant interaction with these specific serotoninergic targets. Competition binding experiments revealed that these compounds had negligible affinity for 5-HT2 receptors. ajrconline.org This suggests that the pharmacological effects observed for these particular derivatives are not mediated through direct interactions with the 5-HT2A receptor. The interaction with the 5-HT1A receptor was not specified in this context, but the focus of activity for these series was directed elsewhere, such as sigma receptors. ajrconline.org

For context, other heterocyclic structures have been designed specifically to target these receptors with high affinity. For example, a library of arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) produced compounds with nanomolar affinity for 5-HT1A receptors, acting as potent antagonists. Molecular docking studies on other ligand series have helped to elucidate the specific interactions, such as hydrogen bonds and π-π stacking, that govern binding to the 5-HT2A receptor's active site.

Sigma-1 and Sigma-2 Receptor Ligand Interactions

The benzoxazolone scaffold has proven to be particularly effective for designing ligands with high affinity and selectivity for sigma receptors, especially the sigma-1 subtype. These receptors are implicated in a variety of neuronal processes, and their ligands are investigated for neuroprotective, antipsychotic, and anticonvulsant activities. ajrconline.org

Research has established that the benzoxazolone moiety itself confers a preference for sigma-1 binding sites. nih.gov A study involving N-benzyl substituted benzo[d]oxazol-2(3H)-one derivatives demonstrated that the affinity for sigma-1 receptors was strongly influenced by the substitution pattern on the benzyl (B1604629) ring. nih.gov Specifically, para-substituted compounds with chloro, fluoro, or methyl groups showed higher affinity than their ortho-substituted counterparts. The para-chloro substituted derivative emerged as a highly selective ligand, with a K(i) value of 0.1 nM for sigma-1 receptors and a selectivity ratio of 4270-fold over sigma-2 receptors, making it one of the most selective sigma-1 ligands available. nih.gov

In another study, a series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives were evaluated, with several showing preferential selectivity for sigma-1 binding sites. ajrconline.org One derivative, 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one, displayed a high affinity for the sigma-1 site (K(i) = 8.5 nM) and was 58-fold more selective for it over the sigma-2 receptor. ajrconline.org These findings underscore the potential of benzoxazolone derivatives as tools for studying sigma receptor function and as potential therapeutic agents.

Table 3: Sigma Receptor Binding Affinities of Benzoxazolone Derivatives

| Compound Class | Key Derivative | Sigma-1 K(i) (nM) | Sigma-2 K(i) (nM) | Selectivity (σ2/σ1) | Reference(s) |

| N-benzyl-benzo[d]oxazol-2(3H)-ones | para-Chloro substituted | 0.1 | 427 | 4270 | nih.gov |

| 2(3H)-Benzoxazolone Derivatives | 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one | 8.5 | 493 | 58 | ajrconline.org |

Antihypertensive Activity

Derivatives of benzoxazole, a structure closely related to benzoxazolone, have been investigated for their potential as antihypertensive agents. This activity is often achieved by antagonizing the Angiotensin II Type 1 (AT1) receptor, which is a key component of the renin-angiotensin system (RAS) that regulates blood pressure.

A series of 6-benzoxazole substituted benzimidazole (B57391) derivatives were designed and synthesized as potential AT1 receptor antagonists. These compounds were evaluated in vivo in spontaneously hypertensive rats. Two compounds in particular, 1b and 2b , demonstrated a significant ability to decrease mean blood pressure. At a dose of 10 mg/kg, the maximal reduction in mean blood pressure for compound 1b was more potent than the widely used antihypertensive drug Losartan, while compound 2b showed potency nearly equal to Losartan. These results position such benzoxazole-containing hybrids as promising candidates for further investigation in the treatment of hypertension.

Antiulcer Properties

The potential for antiulcer activity has been explored in heterocyclic compounds structurally related to benzoxazolones, such as benzimidazoles. The primary mechanism for treating peptic ulcers involves blocking gastric acid secretion, a process controlled by the H+/K+ ATPase (proton pump) in parietal cells.

A study focused on the synthesis of benzimidazole derivatives combined with a quinazoline (B50416) nucleus reported on their antiulcer activity. These compounds were evaluated in pylorus ligation-induced ulcer models in rats. The research was built on the established success of benzimidazole derivatives as inhibitors of the gastric proton pump. While this study does not directly involve this compound, the findings for the structurally similar benzimidazole core suggest that related heterocyclic systems could be a fruitful area for the discovery of new antiulcer agents.

Cardiotonic Activity

The oxazolone (B7731731) nucleus is recognized as a versatile lead structure for designing medicinally active agents, and this includes compounds with cardiotonic activity. ajrconline.org Certain heterocyclic oxazolone derivatives have been patented for their ability to enhance myocardial contractile force and improve cardiac function, exhibiting an activity profile similar to digitalis but with potentially lower toxicity. ajrconline.org

While direct studies on this compound are limited in this specific context, the broader class of benzoxazolone and benzothiazolone derivatives is known to possess cardiotonic properties. The 2(3H)-benzothiazolone moiety, a sulfur analog of the benzoxazolone core, was specifically chosen in the design of some anticancer agents partly due to the known cardiotonic activity of compounds containing this scaffold. This indicates that the benzoxazolone framework is considered a relevant structure in the search for new agents that can positively affect heart muscle function.

Antioxidant Activity

Derivatives of the benzoxazole class are recognized for their potential antioxidant properties. The ability of these compounds to scavenge free radicals is a key aspect of this activity. For instance, a study involving 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives indicated that some of these compounds exhibited greater antioxidant activity than the standard reference, ascorbic acid. researchgate.net The antioxidant capacity of such derivatives is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. plos.orgnih.gov The results are typically expressed as the half-maximal inhibitory concentration (IC50), which denotes the concentration of the compound required to scavenge 50% of the free radicals. plos.orgnih.gov Lower IC50 values are indicative of higher antioxidant activity. plos.org

While specific IC50 values for this compound derivatives were not detailed in the available research, the general findings for related benzoxazole compounds underscore the antioxidant potential of this chemical class.

Table 1: Representative Antioxidant Activity of Various Compounds (for illustrative purposes)

| Compound/Extract | Assay | IC50 Value | Reference |

|---|---|---|---|

| Ex-LMSIII | DPPH | 20.39 μg/mL | plos.org |

| Ex-LMSII | DPPH | 49.22 μg/mL | plos.org |

| Ex-LMSI | DPPH | 64.14 μg/mL | plos.org |

| Gallic acid hydrate | ABTS | 1.03 ± 0.25 μg/mL | nih.gov |

| (+)-Catechin hydrate | ABTS | 3.12 ± 0.51 μg/mL | nih.gov |

Anthelmintic Activity

Benzoxazole derivatives have been identified as a class of compounds with potential anthelmintic properties. researchgate.net The evaluation of such activity is often conducted using model organisms like the nematode Caenorhabditis elegans. nih.gov For example, a series of benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives were synthesized and tested for their effects on the development of C. elegans. Several of these compounds were found to inhibit the growth of the worms at micromolar concentrations, preventing their development beyond the larval stage. proquest.com While these are not direct derivatives of this compound, the findings for these related heterocyclic structures suggest a promising area for further investigation.

Table 2: Anthelmintic Activity of Benzopyrano[2,3-c]pyrazol-4(2H)-one Derivatives against Caenorhabditis elegans

| Compound | Concentration for Growth Inhibition | Effect |

|---|---|---|

| 7-fluoro-2-phenyl lookchem.combenzopyrano[2,3-c]pyrazol-4(2H)-one | ~1-3 µM | Inhibition of development, majority of larvae did not progress past the L1 stage |

| 7-chloro-2-phenyl lookchem.combenzopyrano[2,3-c]pyrazol-4(2H)-one | ~1-3 µM | Inhibition of development, majority of larvae did not progress past the L1 stage |

Anti-HIV Activity

Derivatives of benzoxazole have been investigated for their potential to inhibit the human immunodeficiency virus (HIV). In one study, a series of 2-substituted benzoxazoles were synthesized and evaluated for their anti-HIV-1 activity. One of the tested compounds displayed moderate anti-HIV-1 activity, with a maximum cell protection of 36.6% at a concentration of 2 x 10⁻⁵ μM.

In a separate study, a series of novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and evaluated for their anti-HIV activity. nih.gov Several of these compounds showed moderate to potent activity against wild-type HIV-1, with the most promising compound exhibiting an EC50 value of less than 7 μg/ml. nih.gov The efficacy of anti-HIV compounds is often quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that kills 50% of host cells. creative-diagnostics.com The ratio of CC50 to EC50 gives the selectivity index (SI), a measure of the compound's therapeutic window. creative-diagnostics.com

Table 3: Anti-HIV Activity of Representative Benzothiazole and Benzoxazole Derivatives

| Compound | Virus Strain | EC50 (μg/ml) | Maximum Cell Protection (%) |

|---|---|---|---|

| N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivative (6v) | Wild-type HIV-1 | <7 | Not Reported |

Antitubercular Activity

The benzoxazole scaffold is a recurring feature in compounds with demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Several studies have highlighted the potential of benzoxazole derivatives as antitubercular agents. For instance, racemic mixtures of certain 4-(1,3-benzoxazol-2-ylsulfanyl)butan-2-ol derivatives have shown significant activity against various mycobacterial strains, including M. avium, where they were twice as active as the standard drug isoniazid. nih.gov In another study, 3H-1,3,4-oxadiazol-2-one derivatives, which share some structural similarities with benzoxazolones, exhibited interesting antimycobacterial activity against the M. tuberculosis H37Rv strain. nih.gov The activity of these compounds is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

Table 4: Antitubercular Activity of Representative Benzoxazole and Related Derivatives

| Compound | Mycobacterial Strain | MIC (µg/mL) |

|---|---|---|

| (±)-4-(1,3-benzoxazol-2-ylsulfanyl)butan-2-ol derivative | M. avium | 12.5 |

| Isoniazid (reference) | M. avium | 50 |

Antiprotozoal Activity

The benzoxazole heterocycle and related structures have been explored for their potential against various protozoan parasites. For example, a large group of non-proteinogenic amino acids based on a 3-(2-benzoxazol-5-yl)alanine skeleton were studied, with some compounds showing antifungal properties against Candida albicans. nih.gov While specific antiprotozoal data for this compound derivatives is limited in the provided results, research on related compounds suggests this is a viable area for investigation. For instance, benzoxaborole derivatives have been identified as potent antileishmanial agents. One such derivative, DNDI-6148, has shown impressive in vivo efficacy against Leishmania donovani and has been identified as a preclinical candidate for the treatment of visceral leishmaniasis. nih.gov This compound acts by inhibiting the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease. nih.gov

Table 5: Antiprotozoal Activity of a Benzoxaborole Derivative

| Compound | Parasite | Activity |

|---|

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Derivatives of 2-arylbenzoxazole have emerged as potent inhibitors of cholesteryl ester transfer protein (CETP), a key target in the management of dyslipidemia. nih.gov Research in this area has shown that substitution on the benzoxazole moiety plays a crucial role in the inhibitory activity. Specifically, substitutions at the 5- and 7-positions of the benzoxazole ring have been found to be advantageous for CETP inhibition. lookchem.comnih.gov One of the most potent compounds identified in a series of 2-arylbenzoxazoles was a derivative with a methyl group at the 7-position and a cyano group at the 5-position, which exhibited an IC50 of 28 nM. lookchem.comnih.gov The replacement of the 5-cyano group with a hydrogen atom resulted in a significant decrease in potency, underscoring the importance of substitution at this position. lookchem.com

Table 6: CETP Inhibitory Activity of 2-Arylbenzoxazole Derivatives

| Compound | R1 (5-position) | R2 (7-position) | CETP IC50 (nM) |

|---|---|---|---|

| 47 | CN | CH₃ | 28 |

| 57 | H | CH₃ | >280 |

| 20 | CN | H | 130 |

Myeloperoxidase Activity Modulation

A series of ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and propionamide (B166681) derivatives have been synthesized and evaluated for their ability to inhibit the in vitro chlorinating activity of human leukocyte myeloperoxidase (MPO). nih.gov MPO is an enzyme that generates potent oxidants, which can contribute to tissue damage during inflammation. nih.gov The study found that several of the synthesized compounds exhibited varying degrees of inhibition on MPO's chlorinating activity. Among the tested derivatives, those bearing a 2-methyl or a 4-nitro substituent on the N-phenyl ring were identified as the most active compounds in the series. nih.gov

Table 7: Myeloperoxidase Inhibitory Activity of ω-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide and Propionamide Derivatives

| Compound Substituent on N-phenyl ring | % Inhibition of MPO chlorinating activity at 1 mM |

|---|---|

| 2-methyl | Among the most active |

Structure Activity Relationship Sar Studies and Drug Design

Impact of Substituents on Biological Activity

The biological activity of benzoxazolone derivatives can be significantly modulated by the introduction of various functional groups at different positions of the heterocyclic ring system. These substituents can alter the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which play a crucial role in its interaction with biological targets. nih.govnih.gov

Methyl Group at Position 5 (as in 5-methyl-1,3-benzoxazol-2(3H)-one)

The presence of a methyl group at the 5-position of the 1,3-benzoxazol-2(3H)-one ring has been explored in the synthesis of various derivatives with potential biological activities. For instance, novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives have been synthesized and evaluated for their antitumor and antibacterial activities. amazonaws.com Similarly, the development of 6-(1,3-benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidines has led to compounds exhibiting antimicrobial activity against Bacillus subtilis and Candida albicans. researchgate.net While these studies establish that the this compound scaffold can be a component of biologically active molecules, a detailed comparative analysis of its specific contribution to activity versus an unsubstituted or otherwise substituted benzoxazolone ring is an area for further investigation.

Table 1: Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Reference |

| 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine | Antitumor, Antibacterial | amazonaws.com |

| 6-(1,3-benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidines | Antimicrobial | researchgate.net |

Introduction of Halogens (e.g., Chloro, Bromo, Fluoro)

The introduction of halogen atoms, such as chlorine, bromine, and fluorine, onto the benzoxazolone ring has been a common strategy to modulate biological activity. Halogenation can significantly alter the electronic nature and lipophilicity of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties.

Studies have shown that halogenated benzoxazolone derivatives possess a range of biological activities. For example, 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have been synthesized and shown to exhibit antibacterial and antifungal properties. nih.gov The presence of a chlorine atom at the 5-position is believed to enhance these activities. nih.gov Similarly, 6-bromo-1,3-benzoxazol-2(3H)-one derivatives have been prepared and tested for their antimicrobial and cytotoxic effects. researchgate.netnih.govptfarm.pl

Furthermore, research on fluorinated benzazole compounds supports the importance of electron-withdrawing groups for biological activity. nih.gov The presence of fluorine can enhance antibacterial activity, and its position on the benzene (B151609) ring is critical in determining the potency. nih.gov For instance, some fluoro-substituted spiro-isoxazolines have demonstrated significant anti-viral and anti-cancer activities. rsc.org Structure-activity relationship studies on various fluorinated compounds have consistently highlighted the role of fluorine in modulating biological responses. nih.govnih.gov

Table 2: Impact of Halogen Substitution on Benzoxazolone Activity

| Halogen and Position | Derivative Type | Observed Biological Activity | Reference |

| 5-Chloro | 1,3-benzoxazol-2(3H)-one derivatives | Antibacterial, Antifungal | nih.gov |

| 6-Bromo | N-substituted 1,3-benzoxazol-2(3H)-one | Antimicrobial, Cytotoxic | researchgate.netnih.govptfarm.pl |

| Fluoro | Fluorinated benzazoles | Antibacterial | nih.gov |

| Fluoro | Fluoro-substituted spiro-isoxazolines | Anti-viral, Anti-cancer | rsc.org |

Effects of Piperazine (B1678402) and Piperidine (B6355638) Moieties

The incorporation of piperazine and piperidine rings into the benzoxazolone scaffold is a well-established strategy in drug design, often leading to compounds with significant central nervous system activity. These nitrogen-containing heterocyclic moieties can introduce basic centers, which can be crucial for receptor interactions and can influence the physicochemical properties of the molecule. thieme-connect.comresearchgate.netmdpi.comnih.gov

For example, a series of piperidine and piperazine-substituted benzoxazole (B165842) derivatives were developed as multi-target antipsychotics, exhibiting high affinities for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov The strategic inclusion of these moieties was key to achieving the desired pharmacological profile. nih.gov In another study, the replacement of a piperazine ring with a piperidine ring in a series of compounds led to a significant increase in affinity for the σ1 receptor, highlighting the critical role of this structural element in determining receptor selectivity. nih.gov

The piperazine moiety is also a common pharmacophore in compounds with antidepressant, antibacterial, anti-inflammatory, and anticancer activities. researchgate.netnih.gov Its presence can enhance the affinity of a compound for its target by providing additional binding interactions. researchgate.net

Table 3: Biological Activities of Benzoxazolone Derivatives with Piperazine/Piperidine Moieties

| Moiety | Derivative Type | Target/Biological Activity | Reference |

| Piperidine/Piperazine | Benzoxazole derivatives | Dopamine D2, 5-HT1A, 5-HT2A receptor affinity (antipsychotic) | nih.gov |

| Piperidine | Histamine H3 and Sigma-1 Receptor Antagonists | Antinociceptive properties | nih.gov |

| Piperazine | Benzothiazole (B30560) derivatives | Cytotoxic activities | nih.gov |

Role of Chalcone (B49325) and Thiadiazole Derivatives

The hybridization of the benzoxazolone scaffold with other pharmacologically active moieties, such as chalcones and thiadiazoles, represents a promising approach to developing novel therapeutic agents with enhanced or synergistic activities.

Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities. researchgate.net The condensation of a ketone precursor of 2(3H)-benzoxazolone with an appropriate aldehyde can yield chalcone derivatives. For instance, chalcones incorporating a 2(3H)-benzoxazolone heterocycle have been synthesized and shown to possess antioxidant properties. researchgate.net Other chalcone derivatives containing a benzoxazole moiety have been evaluated for their antibacterial and antiviral activities. nih.gov

The 1,3,4-thiadiazole (B1197879) ring is another important heterocyclic scaffold known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. nih.govmdpi.comnih.gov The incorporation of a 1,3,4-thiadiazole moiety into other molecular frameworks has been shown to result in potent antimicrobial agents. nih.govnih.govmdpi.com For example, certain 1,3,4-thiadiazole derivatives have demonstrated significant antifungal activity, with some compounds being more potent than standard antifungal drugs. nih.gov While direct conjugates of this compound with thiadiazoles were not explicitly found, the known bioactivities of both scaffolds suggest that their combination could lead to novel compounds with interesting pharmacological profiles.

Table 4: Biological Potential of Chalcone and Thiadiazole-Benzoxazolone Hybrids

| Hybrid Type | Observed/Potential Biological Activity | Reference |

| Benzoxazolone-Chalcone | Antioxidant, Antibacterial, Antiviral | researchgate.netnih.gov |

| Benzoxazolone-Thiadiazole | Antifungal, Antimicrobial (potential) | nih.govmdpi.comnih.gov |

Influence of Acyl and Benzoylmethyl Substituents

The introduction of acyl and benzoylmethyl groups, particularly at the N-3 and C-6 positions of the benzoxazolone ring, has been explored for the development of compounds with analgesic and anti-inflammatory activities. These substituents can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with target enzymes or receptors.

In one study, a series of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolone derivatives were synthesized and evaluated for their analgesic and anti-inflammatory properties. The nature of the substituent on the benzoylmethyl moiety was found to play a role in modulating the observed activity.

Bioisosterism and Privileged Scaffolds in Medicinal Chemistry

The concept of bioisosterism, which involves the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of modern drug design. ucl.ac.be The 2(3H)-benzoxazolone heterocycle is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to serve as a bioisostere for other chemical moieties. nih.govbenthamdirect.comresearchgate.netresearchgate.netnih.govnih.govucl.ac.be

The benzoxazolone ring is often used as a metabolically stable mimic of a phenol (B47542) or catechol moiety. nih.govresearchgate.netucl.ac.be This is because these structures share similar pKa values, electronic charge distributions, and chemical reactivity. nih.govresearchgate.netucl.ac.be By replacing a metabolically vulnerable phenol or catechol group with a benzoxazolone ring, medicinal chemists can improve the pharmacokinetic profile of a drug candidate without losing its biological activity. ucl.ac.be This bioisosteric replacement has been successfully applied in the design of ligands for a variety of targets, including G-protein coupled receptors and ion channels. ucl.ac.be

The versatility of the benzoxazolone scaffold is further demonstrated by its presence in a wide range of therapeutic agents, including analgesics, anti-inflammatory drugs, antipsychotics, and neuroprotective compounds. nih.govresearchgate.net Its ability to interact with multiple biological targets has solidified its status as a privileged structure in the ongoing quest for new and improved medicines. nih.govbenthamdirect.comresearchgate.net

2(3H)-Benzoxazolone as a Mimic of Phenols and Catechols

A key feature of the 2(3H)-benzoxazolone heterocycle in drug design is its capacity to function as a metabolically stable mimic of phenol or catechol moieties. nih.govbenthamdirect.comresearchgate.net This bioisosteric relationship is founded on several key similarities in their physicochemical properties. The 2(3H)-benzoxazolone ring system and pyrocatechol (B87986) (a simple catechol) have comparable pKa values (8.7 for benzoxazolone vs. 9.2 for pyrocatechol), similar electronic charge distributions, and related chemical reactivity. researchgate.netucl.ac.be

This mimicry allows medicinal chemists to replace the often metabolically vulnerable phenol and catechol groups in a lead compound with the more robust benzoxazolone ring. d-nb.info Phenols and catechols are susceptible to rapid in vivo metabolism, particularly through glucuronidation, which can lead to rapid clearance and low bioavailability. d-nb.info The benzoxazolone scaffold, being less prone to such conjugation reactions, offers a significant advantage in developing drug candidates with improved pharmacokinetic profiles. d-nb.info The N-H group of the oxazolone (B7731731) ring can act as a hydrogen bond donor, analogous to the hydroxyl group of a phenol, preserving crucial binding interactions at the target receptor. d-nb.info

Comparison with Benzothiazolinone and Benzoxazinone Bioisosteres

The concept of bioisosterism extends to several related heterocyclic structures that can serve as surrogates for the 2(3H)-benzoxazolone ring itself. Among the most successful are 2(3H)-benzothiazolinone and benzoxazinone. nih.govucl.ac.be These compounds are considered classical bioisosteres, where the replacement of atoms or groups results in molecules that retain similar biological activity.

2(3H)-Benzothiazolinone : In this analogue, the oxygen atom at position 1 of the benzoxazolone ring is replaced by a sulfur atom. This substitution is a common and often successful strategy in medicinal chemistry. ucl.ac.be

Benzoxazinone : This bioisostere represents a ring expansion, where a methylene (B1212753) group is inserted into the five-membered oxazolone ring to create a six-membered ring. ucl.ac.be

Theoretical calculations of the charge distribution in these molecules support the hypothesis that they can effectively substitute for one another in ligand design. ucl.ac.be Other successful bioisosteres for the benzoxazolone scaffold include 2-oxindole (a methylene bioisostere) and benzimidazol-2-one (B1210169) (a nitrogen bioisostere). ucl.ac.be This family of related scaffolds provides chemists with a toolkit to subtly modify the steric and electronic properties of a molecule to enhance potency, selectivity, or metabolic stability.

Table 1: Bioisosteric Surrogates of 2(3H)-Benzoxazolone

| Scaffold | Structural Difference from 2(3H)-Benzoxazolone | Type of Bioisosterism |

|---|---|---|

| 2(3H)-Benzothiazolinone | Replacement of ring oxygen (O1) with a sulfur atom. | Classical (Atom Exchange) |

| Benzoxazinone | Insertion of a methylene group into the heterocyclic ring. | Ring Expansion |

| 2-Oxindole | Replacement of ring oxygen (O1) with a methylene group. | Non-classical |

Ligand Binding and Receptor Interactions

The "privileged" nature of the 2(3H)-benzoxazolone scaffold is evident from the wide range of receptors for which high-affinity ligands based on this template have been developed. nih.gov The scaffold's ability to present substituents in a well-defined spatial orientation allows for precise tuning of interactions with various receptor binding pockets.

Research has demonstrated that derivatives of this heterocycle are capable of binding with high affinity to several important classes of receptors in the central nervous system. benthamdirect.comresearchgate.net These interactions are critical for the therapeutic potential of these compounds in areas like neuropsychiatric and neurological disorders.

Table 2: Receptor Targets for 2(3H)-Benzoxazolone-Based Ligands

| Receptor Family | Specific Receptors | Reference |

|---|---|---|

| Dopaminergic | D₂ and D₄ | nih.gov, researchgate.net |

| Serotoninergic | 5-HT₁ₐ and 5-HT₂ₐ | nih.gov, researchgate.net |

The binding affinity for these diverse targets underscores the scaffold's utility. For example, by modifying the substituents on the benzoxazolone core, researchers can direct the ligand's selectivity towards a specific receptor or, conversely, design ligands with a mixed affinity profile that might be beneficial for treating complex multifactorial diseases. researchgate.net

Rational Drug Design Principles Based on this compound Scaffold

The this compound structure serves as a concrete foundation for rational drug design, where its chemical features are systematically exploited to create novel therapeutic agents. Two notable examples are the development of ligands for the 5-HT₇ receptor and inhibitors of the c-Met kinase enzyme.

Future Directions and Research Opportunities

Exploration of Novel Derivatives with Enhanced Potency and Selectivity

The core structure of 5-methyl-1,3-benzoxazol-2(3H)-one serves as a foundational template for the synthesis of new derivatives with potentially improved biological activities. Scientific investigation has shown that the benzoxazole (B165842) scaffold is a component in a wide range of pharmacologically active agents, including those with antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netamazonaws.comnih.gov

A key strategy involves the synthesis of novel analogs by introducing various substituents onto the benzoxazolone core. For instance, research into 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives, which are structurally related to the core compound, has demonstrated notable antitumor and antibacterial activities. researchgate.netamazonaws.com Specific derivatives from this series showed significant efficacy in these biological evaluations. researchgate.net

The following table summarizes the results of one such study, highlighting the activity of specific synthesized compounds.

| Compound ID | Antitumor Activity | Antibacterial Activity |

| 6a | Promising | Promising |

| 6g | Promising | Promising |

| 6h | Remarkable | Remarkable |

| Data derived from studies on 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives. researchgate.netamazonaws.com |

Further studies have focused on creating N-substituted derivatives of 1,3-benzoxazol-2(3H)-one, which have been tested for their antimicrobial and cytotoxic effects. ontosight.ai The nature of the substituent at the 5-position of the benzoxazole ring has been shown to significantly affect potency. For example, in a series of benzoxazole derivatives evaluated for 5-HT3 receptor activity, the 5-chloro derivatives exhibited increased potency. nih.gov This demonstrates that targeted modifications can enhance the selectivity and efficacy of these compounds for specific biological targets. The continued exploration of structure-activity relationships (SAR) is crucial for identifying new "hit" and "lead" compounds, opening up a wealth of opportunities for discovering novel pharmacological applications for the benzoxazolone nucleus. nih.gov

Mechanistic Studies of Biological Actions at a Molecular Level

A deeper understanding of how this compound and its derivatives exert their biological effects at the molecular level is critical for their development as therapeutic agents. Research has begun to uncover some of the specific cellular and molecular targets of this class of compounds.

For example, studies on the anticancer properties of benzoxazolone derivatives have indicated that they can induce apoptosis (programmed cell death) in cancer cells. ontosight.ai The precise mechanism can be influenced by the substitution pattern on the benzoxazolone ring. One study suggested that a chloro substituent at the 5-position may lead to the activation of the extrinsic apoptotic pathway, whereas an unsubstituted compound might trigger the intrinsic pathway. neu.edu.tr

In the context of antimicrobial action, the mechanisms are also being elucidated. Some benzoxazole derivatives have been found to inhibit the bacterial SOS response, a key pathway involved in DNA repair and the development of antibiotic resistance. frontiersin.org By inhibiting the cleavage of the LexA protein, a central step in the SOS pathway, these compounds can make bacteria more susceptible to DNA-damaging antibiotics. frontiersin.org

The table below details some of the proposed molecular mechanisms for benzoxazole-related compounds.

| Compound Class | Biological Effect | Proposed Molecular Mechanism |

| 5-Chloro-2(3H)-benzoxazolone derivative | Anticancer (Apoptosis) | Effective extrinsic apoptotic activity |

| Unsubstituted 2(3H)-benzoxazolone derivative | Anticancer (Apoptosis) | Intrinsic proapoptotic activity |

| Benzoxazole derivatives | Neurological | Partial agonism of 5-HT3 receptors |

| Related Oxadiazole derivatives | Anti-inflammatory/Analgesic | Inhibition of fatty acid amide hydrolase (FAAH) |

| This table synthesizes findings from multiple studies on benzoxazolone and related heterocyclic compounds. nih.govneu.edu.tr |

Furthermore, research on other benzoxazole derivatives has revealed different molecular targets. A series of 2-substituted benzoxazoles were identified as partial agonists of the 5-HT3 receptor, a target relevant for treating irritable bowel syndrome. nih.gov While not the primary compound of focus, this highlights the diverse range of receptors and enzymes that the benzoxazole scaffold can interact with, warranting further mechanistic investigation for this compound itself.

Combination Therapies with Existing Antimicrobials

The rise of antimicrobial resistance (AMR) is a significant global health threat, making the development of new treatment strategies imperative. nih.gov One promising approach is the use of combination therapy, where a compound is used alongside existing antibiotics to enhance their effectiveness, overcome resistance, or achieve a synergistic effect. nih.govox.ac.uk This strategy can potentially rejuvenate older antibiotics to which bacteria have developed resistance. nih.gov

The potential of this compound and its analogs in combination therapies is an important area for future research. A study investigating the interaction between 2-benzoxazolinone (B145934) (the parent compound without the methyl group) and the antibiotic ciprofloxacin (B1669076) was conducted using a checkerboard assay. researchgate.net The results of this specific combination are summarized below.

| Test Organism | Interaction with Ciprofloxacin |

| Klebsiella pneumoniae | Indifferent |

| Escherichia coli | Indifferent |

| Enterococcus faecalis | Indifferent |

| Staphylococcus aureus | Indifferent |

| Data from a checkerboard assay of 2-benzoxazolinone and ciprofloxacin. researchgate.net |

In this study, the combination showed an "indifferent" activity, meaning that no synergistic or antagonistic effect was observed. researchgate.net While this particular pairing was not synergistic, it does not preclude the possibility of synergy with other classes of antibiotics. The rationale for combination therapy is strong; it can increase the likelihood of effective empirical treatment in severe infections and is a recommended strategy for dealing with multidrug-resistant bacteria. nih.gov Future studies should explore the combination of this compound and its more potent derivatives with a broader range of conventional antibiotics, such as beta-lactams, aminoglycosides, and macrolides, against various resistant bacterial strains. frontiersin.org

Development of this compound as a Lead Compound for New Therapeutic Agents

A lead compound is a chemical starting point for the development of new drugs. This compound and the broader benzoxazolone family possess many characteristics of a promising lead scaffold. nih.gov The inherent biological activity of this chemical class, including demonstrated antimicrobial and anticancer properties, provides a strong foundation for drug discovery programs. amazonaws.comnih.govontosight.ai

The benzoxazole core is present in several commercially available drugs, which validates its utility as a pharmacologically relevant structure. nih.gov The process of drug development involves optimizing the lead compound through chemical modifications to enhance its efficacy and selectivity while minimizing potential toxicity. The numerous studies synthesizing and evaluating derivatives of the benzoxazolone core are a testament to its potential as a versatile starting point. researchgate.netnih.gov

The development pipeline for a new therapeutic agent based on this scaffold would involve:

Lead Identification: Screening of this compound and its analogs against a wide array of biological targets to identify initial "hits."

Lead Optimization: Synthesizing new derivatives to improve potency and selectivity, guided by structure-activity relationship (SAR) studies.

Preclinical Development: In-depth evaluation of the most promising compounds in cellular and animal models to understand their pharmacological profile.

The benzoxazolone nucleus is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This versatility, combined with its favorable chemical properties, makes this compound a valuable lead compound for the rational design and development of the next generation of therapeutic agents. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。